BenchChemオンラインストアへようこそ!

Tricyclic peptide MS-271

MLCK inhibition smooth muscle kinase selectivity profiling

Tricyclic peptide MS-271 (also designated FR 901724, BMY 29304) is a 21‑amino‑acid ribosomally synthesized and post‑translationally modified peptide (RiPP) belonging to the lasso‑peptide family. Isolated from Streptomyces sp.

Molecular Formula
Molecular Weight
Cat. No. B1575660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclic peptide MS-271
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS-271 Tricyclic Peptide: Key Baseline Properties for Research Procurement


Tricyclic peptide MS-271 (also designated FR 901724, BMY 29304) is a 21‑amino‑acid ribosomally synthesized and post‑translationally modified peptide (RiPP) belonging to the lasso‑peptide family. Isolated from Streptomyces sp. M‑271, its primary structure is identical to that of the anti‑HIV peptide siamycin I [1]. MS‑271 adopts a characteristic lasso topology in which the C‑terminal tail (Phe¹⁰–D‑Trp²¹) threads through the N‑terminal macrolactam ring (Cys¹–Asp⁹) and is stabilised by two disulfide bonds (Cys¹–Cys¹³ and Cys⁷–Cys¹⁹) [2]. The C‑terminus carries a D‑tryptophan residue introduced by the unique epimerase MslH [3].

Why Substituting MS-271 with Siamycin I or Other Lasso Peptides Risks Experimental Divergence


Despite sharing an identical primary sequence with siamycin I, MS‑271 cannot be interchanged without re‑validation because the two compounds were discovered and biologically annotated in completely different functional contexts. The foundational characterization of MS‑271 centres on its potent and selective inhibition of smooth‑muscle myosin light‑chain kinase (MLCK) (IC₅₀ 8 µM) with a demonstrated >50‑fold selectivity window over PKA, PKC and Ca²⁺/calmodulin‑dependent phosphodiesterase [1]. In contrast, siamycin I is primarily annotated as an HIV‑1/HIV‑2 fusion inhibitor (ED₅₀ 0.05–5.7 µM) [2] and a lipid‑II‑binding antibacterial agent[3]. Other 21‑amino‑acid tricyclic lasso peptides such as RP 71955 (anti‑HIV‑1) or specialicin (moderate anti‑HIV, anti‑Micrococcus luteus) lack any reported MLCK‑inhibitory activity, precluding their use as functional substitutes in MLCK‑focused investigations [4]. Consequently, procurement decisions that disregard these annotation differences risk obtaining material that has not been quality‑controlled for the intended biological readout.

MS-271 Differentiation Evidence: Head‑to‑Head and Class‑Level Quantitative Comparisons


MLCK Inhibition Potency and Kinase‑Selectivity Window Sets MS-271 Apart from Other Lasso Peptides

MS‑271 inhibits chicken‑gizzard smooth‑muscle MLCK with an IC₅₀ of 8 µM. Crucially, at concentrations up to 400 µM it does not inhibit cAMP‑dependent protein kinase (PKA), protein kinase C (PKC), or Ca²⁺/calmodulin‑dependent cyclic‑nucleotide phosphodiesterase, yielding a >50‑fold selectivity window against these off‑targets [1]. The most closely related lasso peptides, including siamycin I (the primary‑sequence twin), RP 71955, and specialicin, have no reported MLCK‑inhibitory activity [2], making the MLCK‑selectivity profile a de facto exclusive feature of the MS‑271 annotation.

MLCK inhibition smooth muscle kinase selectivity profiling

Gram‑Positive Antibacterial Spectrum with Drug‑Resistant‑Strain Coverage

MS‑271 (siamycin I) exhibits antibacterial activity against Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus with reported MIC values of 1.6–6.3 µg mL⁻¹ [1]. It is inactive against Gram‑negative bacteria (E. coli, K. pneumoniae, P. aeruginosa, P. vulgaris, S. sonnei, S. typhosa) and the fungus C. albicans [2]. In contrast, specialicin, a 21‑amino‑acid lasso peptide sharing the D‑Trp‑terminus and similar fold, has only been shown active against Micrococcus luteus, with no MIC values reported for other species [3], indicating a narrower antibacterial spectrum.

antibacterial Gram‑positive drug‑resistant pathogens

Unique D‑Tryptophan Epimerisation Machinery Enables Defined C‑Terminal Stereochemistry

MS‑271 is distinguished by the presence of a C‑terminal D‑tryptophan residue introduced post‑translationally by the epimerase MslH, a calcineurin‑like fold enzyme that catalyses Cα epimerisation at Trp²¹ of the precursor peptide MslA [1]. This stereochemical modification is essential for the mature lasso topology and biological activity, as gene‑deletion of mslH abolishes MS‑271 production [2]. While specialicin also contains a C‑terminal D‑Trp, its biosynthetic gene cluster lacks an identifiable epimerase gene, and the mechanistic basis for D‑Trp introduction remains uncharacterised [3], making MS‑271 the only lasso peptide for which the D‑amino acid installation pathway is molecularly defined and genetically tractable.

D‑amino acid epimerisation RiPP biosynthesis lasso peptide engineering

Solution‑State Lasso Topology Confirmed by NMR and Compared with RES‑701‑1

The three‑dimensional solution structure of MS‑271 was determined by ¹H NMR in deuterated DMSO and compared directly with that of the endothelin‑B antagonist RES‑701‑1. Both peptides share an identical macrolactam linkage (Asp⁹ side chain → α‑amino group of Cys¹) and exhibit a lasso fold in which the C‑terminal tail threads through the N‑terminal ring. However, MS‑271 possesses two disulfide bonds (Cys¹–Cys¹³ and Cys⁷–Cys¹⁹) versus a single disulfide in RES‑701‑1, resulting in a more constrained loop‑tail architecture [1]. RP 71955, while also tricyclic, displays a slightly different amino‑acid sequence (positions 4, 8, 17) and has not been directly compared with MS‑271 in the same NMR study [2], meaning the precise conformational impact of those sequence differences remains unquantified.

NMR solution structure lasso fold conformational stability

Heterologous‑Expression‑Competent Biosynthetic Gene Cluster Enables Scalable Analog Generation

The complete MS‑271 biosynthetic gene cluster (msl) has been expressed in the heterologous host Streptomyces lividans, which produces mature MS‑271, confirming that all necessary genes for lasso‑peptide maturation—including the novel epimerase mslH—are contained within the cluster [1]. This contrasts with the biosynthetic clusters of many other lasso peptides, including specialicin, for which heterologous production has not been demonstrated, and siamycin I, whose MIBiG entry is flagged as ‘questionable’ [2].

heterologous expression biosynthetic gene cluster RiPP engineering

Procurement‑Relevant Application Scenarios for MS-271 Based on Verified Differentiation Evidence


Smooth‑Muscle MLCK‑Dependent Pathway Dissection

MS‑271 is the lasso peptide of choice for studies requiring pharmacological inhibition of calmodulin‑activated smooth‑muscle MLCK with a built‑in selectivity control, as it inhibits MLCK at 8 µM while sparing PKA, PKC and PDE at concentrations up to 400 µM [1]. This selectivity window enables cleaner interpretation of MLCK‑dependent phenotypes in smooth‑muscle contraction assays, vascular‑tone regulation models, and calcium‑signalling studies, without the confounding off‑target effects that would accompany less‑selective kinase inhibitors.

Gram‑Positive Antibacterial Discovery and Mechanism‑of‑Action Studies

With validated MIC values of 1.6–6.3 µg mL⁻¹ against B. subtilis, M. luteus and S. aureus, and a known mechanism of action involving lipid II binding and cell‑wall biosynthesis inhibition [2], MS‑271 serves as a well‑characterised positive control in antibacterial screening cascades targeting Gram‑positive pathogens. Its inactivity against Gram‑negative species also makes it a useful tool for dissecting Gram‑type‑specific vulnerability pathways.

Lasso‑Peptide Engineering and Synthetic‑Biology Platforms

The MS‑271 biosynthetic gene cluster is functionally expressed in S. lividans, and the role of every essential gene (mslB1, mslB2, mslC, mslH) has been defined through gene‑deletion experiments [3]. This makes MS‑271 the starting scaffold of choice for RiPP‑engineering programmes aiming to introduce D‑amino acids, modify loop‑tail architecture, or generate lasso‑peptide libraries through combinatorial biosynthesis.

Conformational Stability and Structural Biology of Constrained Peptides

The NMR‑determined lasso topology of MS‑271, with its two disulfide bonds providing greater conformational restriction than the single‑disulfide lasso peptide RES‑701‑1 [4], positions MS‑271 as a model system for studying the relationship between disulfide‑bond topology, thermal stability, and protease resistance in tricyclic peptide scaffolds.

Quote Request

Request a Quote for Tricyclic peptide MS-271

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.